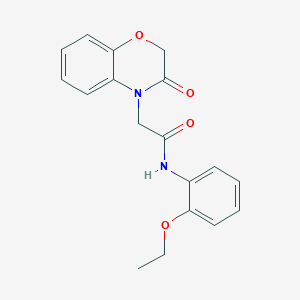![molecular formula C18H20FNO2 B6107598 3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6107598.png)
3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine, also known as FPEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPEP belongs to the class of piperidine compounds and has been shown to possess unique pharmacological properties that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. This compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a critical role in mood regulation, cognition, and movement.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine and serotonin, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which plays a critical role in the growth and survival of neurons. This compound has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine in lab experiments is its unique pharmacological profile. This compound has been shown to have a number of effects on the brain and body, which makes it a valuable tool for studying the underlying mechanisms of neurological disorders. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine. One area of focus is the development of this compound-based drugs for the treatment of neurological disorders. Another area of research is the study of this compound's effects on other systems in the body, such as the immune system. Finally, there is a need for further investigation into the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine involves a multi-step process that starts with the reaction of 3-fluorophenylethylamine with furoyl chloride to form the intermediate compound, 3-(furoyl)-2-(3-fluorophenyl)ethylamine. This intermediate is then reacted with piperidine to yield the final product, this compound.
Aplicaciones Científicas De Investigación
3-[2-(3-fluorophenyl)ethyl]-1-(3-furoyl)piperidine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is the development of this compound as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have a positive effect on cognitive function and memory retention, making it a promising candidate for the treatment of these disorders.
Propiedades
IUPAC Name |
[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c19-17-5-1-3-14(11-17)6-7-15-4-2-9-20(12-15)18(21)16-8-10-22-13-16/h1,3,5,8,10-11,13,15H,2,4,6-7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEGZCGFDSHGKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)CCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6107518.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide](/img/structure/B6107522.png)

![4-[(4-hydroxy-3-iodo-5-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6107538.png)
![N-{2-[1-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B6107545.png)
![2-{[1-(4-chlorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6107552.png)
![2,6-dimethyl-8-{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}-2-octanol](/img/structure/B6107557.png)
![2-amino-7-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107566.png)
![3-[(4-bromobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B6107573.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3,4-dichlorobenzoate](/img/structure/B6107578.png)
![2-chloro-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B6107590.png)
![N-(2-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B6107605.png)

![N-cyclobutyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6107620.png)